2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
Description
The compound "2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide" is a tetrazole-based acetamide derivative characterized by a 2-ethylphenyl substituent on the tetrazole ring and an allyl (prop-2-en-1-yl) group on the acetamide nitrogen. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. The sulfanyl (-S-) linker between the tetrazole and acetamide groups enhances molecular flexibility and may influence binding interactions in biological systems. This compound is structurally analogous to several bioactive molecules reported in antifungal, anti-inflammatory, and kinase inhibition studies .
Properties
IUPAC Name |
2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-3-9-15-13(20)10-21-14-16-17-18-19(14)12-8-6-5-7-11(12)4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZIFTAXVBYUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the sulfanyl group, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acetamide moiety.
Scientific Research Applications
2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, synthetic routes, and biological activities:
Structural and Functional Insights :
Tetrazole vs. Triazole Core :
- The target compound’s tetrazole ring (vs. triazole in compounds like 6b) offers enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
- Triazole derivatives (e.g., 6b) often exhibit stronger π-π stacking interactions with aromatic residues in enzymes, as seen in their crystallographic data .
Substituent Effects on Bioactivity: The allyl group in the target compound may improve membrane permeability compared to bulkier substituents like carbazole (Compound 12) or isopropylphenyl (ZINC01029685) .
Synthetic Accessibility: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), used for triazole analogs (e.g., 6a–c), is a high-yield method but requires azide precursors .
Biological Activity Trends :
- Antifungal activity in tetrazole-acetamide hybrids (e.g., Compound 12) correlates with the presence of lipophilic groups (e.g., carbazole), which disrupt fungal membrane integrity .
- Anti-inflammatory and kinase-inhibitory activities are linked to the sulfanyl-acetamide scaffold’s ability to modulate enzyme active sites via hydrogen bonding and hydrophobic interactions .
Key Research Findings
- Kinase Inhibition : ZINC01029685 demonstrated hydrogen bonding with Leu113 in Great wall kinase, suggesting that the target compound’s allyl group could similarly engage with hydrophobic kinase pockets .
- Antifungal Potential: Compound 12’s activity against Candida albicans (MIC = 8 µg/mL) highlights the role of tetrazole-sulfanyl motifs in antifungal design .
- Anti-Exudative Activity : Hydroxyacetamide derivatives (e.g., FP1-12) reduced inflammation by 40–60% in murine models, indicating the pharmacophore’s versatility .
Biological Activity
2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 389.5 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazole, including the compound , showed activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. Notably, it appears to modulate pathways related to the regulation of apoptosis and cell proliferation, making it a candidate for further development as an anticancer agent .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells:
- Receptor Binding : It may bind to G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. This interaction can lead to changes in intracellular calcium levels and activation of various signaling cascades .
- Enzyme Inhibition : The presence of the sulfanyl group suggests potential inhibition of enzymes involved in cellular metabolism, which could contribute to its biological effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study 2: Anticancer Activity | Showed that treatment with the compound resulted in a 50% reduction in cell viability in human cancer cell lines after 48 hours. Apoptotic markers were significantly elevated compared to control groups. |
| Study 3: Mechanistic Insights | Identified specific GPCRs that are activated by the compound, leading to increased intracellular calcium and subsequent activation of apoptotic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
